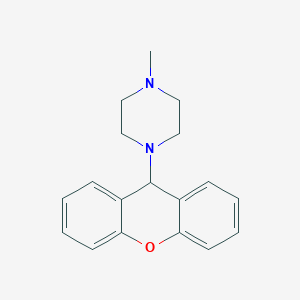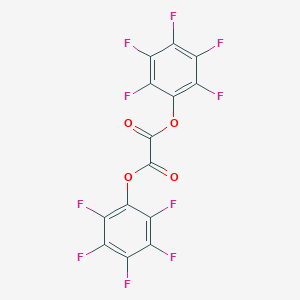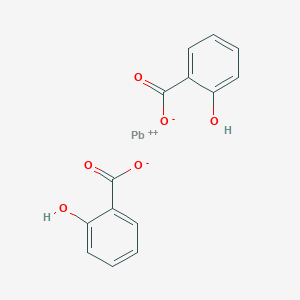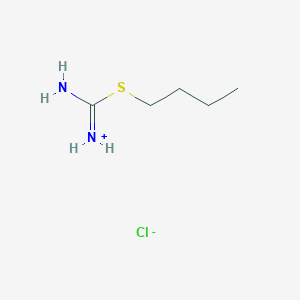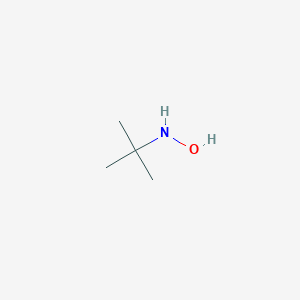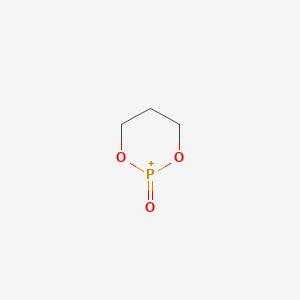
1,3,2-Dioxaphosphorinane-2-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,2-Dioxaphosphorinane-2-oxide, commonly known as DOPO, is a cyclic phosphorus compound with a unique structure that has attracted the attention of researchers in various fields. DOPO is widely used in the synthesis of flame retardants, polymers, and other materials due to its excellent thermal stability and flame-retardant properties.
作用機序
DOPO acts as a flame retardant by releasing phosphoric acid and water when exposed to heat, which dilutes the combustible gases and reduces the heat release rate. In polymers, DOPO can act as a flame retardant by forming a char layer that acts as a barrier to heat and oxygen. In biomedical materials, DOPO can act as a crosslinker or a functional group for the synthesis of biocompatible materials.
Biochemical and Physiological Effects:
DOPO has been shown to have low toxicity and biocompatibility, making it a promising building block for biomedical materials. Studies have shown that DOPO-based hydrogels have good cell adhesion and proliferation, making them suitable for tissue engineering applications. DOPO-based nanoparticles have also been shown to have good biocompatibility and drug-loading capacity, making them suitable for drug delivery applications.
実験室実験の利点と制限
DOPO has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. However, DOPO can be expensive and difficult to handle due to its high reactivity and toxicity. Therefore, proper safety measures should be taken when handling DOPO in the lab.
将来の方向性
DOPO has great potential for various applications in the fields of flame retardants, polymers, and biomedical materials. Future research directions include the development of more efficient and environmentally friendly synthesis methods, the synthesis of new DOPO-based materials with improved properties, and the exploration of new applications for DOPO-based materials.
合成法
DOPO can be synthesized through various methods, including the reaction of phosphorus trichloride with ethylene glycol, the reaction of phosphorus oxychloride with ethylene oxide, and the reaction of phosphorus trichloride with ethylene oxide. The latter is the most commonly used method for DOPO synthesis, which involves the reaction of phosphorus trichloride with ethylene oxide in the presence of a base catalyst, such as triethylamine.
科学的研究の応用
DOPO has been extensively studied for its potential applications in various fields, including flame retardants, polymers, and biomedical materials. In the field of flame retardants, DOPO has been used as a reactive flame retardant for various polymers, such as polyurethane, epoxy, and polyester. In the field of polymers, DOPO has been used as a monomer for the synthesis of various polymers, such as polyamides, polyurethanes, and polyesters. In the field of biomedical materials, DOPO has been used as a building block for the synthesis of various biocompatible materials, such as hydrogels, nanoparticles, and drug delivery systems.
特性
CAS番号 |
16352-21-9 |
|---|---|
製品名 |
1,3,2-Dioxaphosphorinane-2-oxide |
分子式 |
C3H6O3P+ |
分子量 |
121.05 g/mol |
IUPAC名 |
1,3,2-dioxaphosphinan-2-ium 2-oxide |
InChI |
InChI=1S/C3H6O3P/c4-7-5-2-1-3-6-7/h1-3H2/q+1 |
InChIキー |
ISLWZBTUAHMAND-UHFFFAOYSA-N |
SMILES |
C1CO[P+](=O)OC1 |
正規SMILES |
C1CO[P+](=O)OC1 |
同義語 |
1,3,2-dioxaphosphorinane-2-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



